molecular formula C12H20O B13288889 1-Cyclopentylcyclohexane-1-carbaldehyde

1-Cyclopentylcyclohexane-1-carbaldehyde

Cat. No.: B13288889
M. Wt: 180.29 g/mol
InChI Key: AVGSJNWFVWGVDF-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O. It consists of a cyclopentyl group attached to a cyclohexane ring, which is further bonded to an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclohexanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentylcyclohexane, followed by selective oxidation. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Cyclopentylcyclohexane-1-carboxylic acid.

    Reduction: 1-Cyclopentylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylcyclohexane: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    Cyclohexanecarbaldehyde: Contains a cyclohexane ring with an aldehyde group but lacks the cyclopentyl substituent.

    Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety instead of a cyclohexane ring.

Uniqueness

1-Cyclopentylcyclohexane-1-carbaldehyde is unique due to the presence of both a cyclopentyl and a cyclohexane ring, along with an aldehyde functional group. This combination of structural features imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopentylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c13-10-12(8-4-1-5-9-12)11-6-2-3-7-11/h10-11H,1-9H2

InChI Key

AVGSJNWFVWGVDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)C2CCCC2

Origin of Product

United States

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